

Technical Guide: 5-Methylnicotine-d3 Chemical Properties & Stability Profile

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Compound of Interest

Compound Name:	5-Methylnicotine-d3
CAS No.:	1190016-33-1
Cat. No.:	B563360

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Executive Summary

5-Methylnicotine-d3 is a stable isotope-labeled analog of 5-methylnicotine, a structural congener of nicotine found as a minor alkaloid in tobacco and increasingly as a synthetic impurity or additive in "non-tobacco" nicotine products.^{[1][2]}

This guide serves as a definitive technical resource for analytical chemists and toxicologists using **5-Methylnicotine-d3** as an Internal Standard (IS) in LC-MS/MS workflows. Its primary utility lies in correcting for matrix effects, ionization suppression, and extraction variability during the quantification of 5-methylnicotine.

Part 1: Chemical Identity & Molecular Architecture

To effectively utilize **5-Methylnicotine-d3**, one must understand the physicochemical baseline of its non-labeled parent, 5-methylnicotine, and the specific alterations introduced by deuteration.

Structural Specification

The molecule consists of a pyridine ring substituted at the 5-position with a methyl group, linked to a pyrrolidine ring.[2] The "d3" designation typically refers to the deuteration of the N-methyl group on the pyrrolidine ring, although custom synthesis can place labels on the pyridine methyl group.

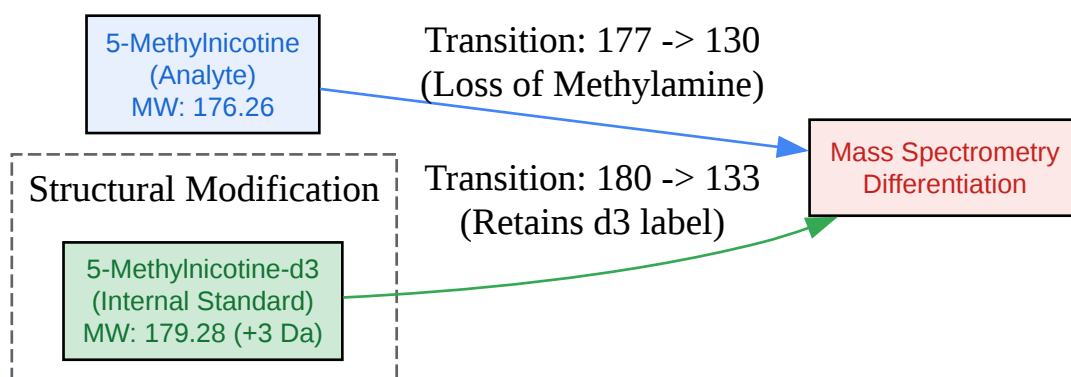
Note on Isomerism: Like nicotine, 5-methylnicotine possesses a chiral center at the C2' position of the pyrrolidine ring. Analytical standards are often supplied as racemates (\pm) or specifically as the (S)-enantiomer depending on the synthetic route.

Physicochemical Data Table

Property	Data (Parent: 5-Methylnicotine)	Data (IS: 5-Methylnicotine-d3)	Relevance to Protocol
CAS Number	82111-06-6 (Parent Free Base)	Custom/Analog Specific	Identifier for procurement.[3]
Molecular Formula	C ₁₁ H ₁₆ N ₂	C ₁₁ H ₁₃ D ₃ N ₂	Mass shift calculation.
Molecular Weight	176.26 g/mol	~179.28 g/mol	Precursor ion selection (Q1).
pKa (Estimated)	~8.0 (Pyrrolidine N)	~8.0	pH control in mobile phase.
LogP	~2.09	~2.09	Retention on C18 columns.
Solubility	Methanol, Chloroform, DMSO	Methanol (Preferred)	Stock solution solvent choice.
Appearance	Yellow to Brown Oil	Oil (or hygroscopic salt)	Handling difficulty (viscosity).

Molecular Visualization (Graphviz)

The following diagram illustrates the structural relationship and the mass shift logic used in MS detection.



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Figure 1: Structural relationship between the analyte and the deuterated internal standard, highlighting the mass transitions utilized in Multiple Reaction Monitoring (MRM).

Part 2: Stability Profiling & Degradation Pathways

The reliability of an Internal Standard is predicated on its stability relative to the analyte. While the deuterium label introduces a mass shift, the chemical backbone remains susceptible to the same degradation pathways as nicotine.

Oxidative Instability (The N-Oxide Risk)

Like nicotine, **5-methylnicotine-d3** is prone to oxidation at the pyrrolidine nitrogen and the pyridine nitrogen, forming N-oxides.

- Trigger: Exposure to atmospheric oxygen and light.
- Impact: N-oxides have different retention times and mass transitions (M+16), causing a loss of IS signal intensity and potential quantification errors.
- Mitigation: Store under inert gas (Argon/Nitrogen) and minimize light exposure.

Isotopic Stability & Exchange

- Non-Exchangeable Positions: Deuterium on the N-methyl group ($-CD_3$) is chemically stable and does not exchange with solvent protons (H^+) under standard LC mobile phase conditions (acidic/aqueous).

- **Metabolic Stability (KIE):** The Kinetic Isotope Effect renders the C-D bond stronger than the C-H bond. This makes the d3-analog slightly more resistant to oxidative demethylation (metabolism) than the parent, though this is less relevant for in vitro shelf stability.

Hygroscopicity

If supplied as a salt (e.g., tartrate or dihydrochloride), the compound is highly hygroscopic. Absorption of water alters the effective weighing mass, leading to inaccurate stock solution concentrations.

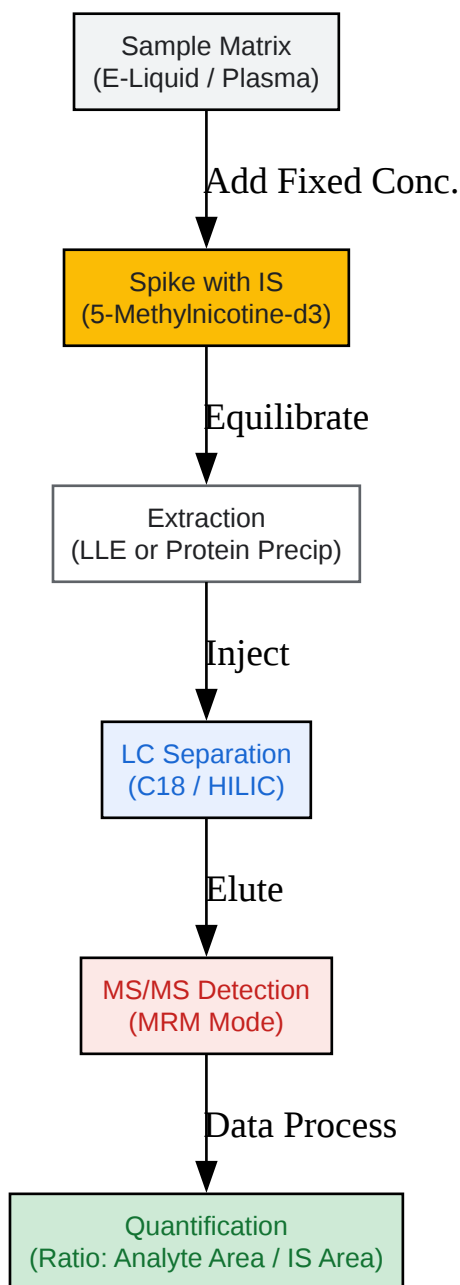
Part 3: Analytical Applications (LC-MS/MS)

Why 5-Methylnicotine-d3?

In the analysis of "synthetic nicotine" products or tobacco impurities, 5-methylnicotine often co-elutes with other nicotine isomers (e.g., 6-methylnicotine).

- **Co-elution Management:** A deuterated IS is the only way to correct for matrix suppression when chromatographic separation is imperfect.
- **Carrier Effect:** The IS acts as a "carrier" in the ion source, normalizing variations in ionization efficiency.

LC-MS/MS Workflow Diagram



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Figure 2: Step-by-step workflow for integrating **5-Methylnicotine-d3** into a bioanalytical or product testing method.

Part 4: Experimental Protocols

Stock Solution Preparation (The "Golden Standard")

- Solvent: Methanol (LC-MS Grade). Reason: High solubility, inhibits bacterial growth, and is compatible with electrospray ionization (ESI). Avoid water for long-term stock storage to prevent hydrolysis or microbial degradation.
- Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).
- Storage: -20°C or -80°C in amber glass vials with PTFE-lined caps.

Step-by-Step Protocol:

- Equilibrate the IS vial to room temperature (prevent condensation).
- Weigh the standard rapidly (if solid salt) or use a gas-tight syringe (if oil) to transfer to a volumetric flask. Note: Correct for salt form factor if applicable.
- Dissolve in Methanol. Sonicate for 2 minutes.
- Aliquot into single-use amber vials to avoid freeze-thaw cycles.

Quality Control: Isotopic Purity Check

Before running samples, you must validate that the IS does not contribute signal to the analyte channel (M+0).

- Inject a high concentration of **5-Methylnicotine-d3** (e.g., 100 ng/mL).
- Monitor the transition for the unlabeled analyte (177 → 130).
- Acceptance Criteria: The signal in the unlabeled channel should be < 0.5% of the LLOQ (Lower Limit of Quantification) response.

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Sources

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